Cas no 2229683-00-3 (4,4-difluoro-1-(2-phenylethenyl)cyclohexylmethanamine)

4,4-Difluoro-1-(2-phenylethenyl)cyclohexylmethanamine is a fluorinated cyclohexylamine derivative featuring a phenylethenyl substituent. Its unique structure, combining a difluorinated cyclohexyl ring with an amine functional group, enhances its potential as an intermediate in pharmaceutical and agrochemical synthesis. The presence of fluorine atoms improves metabolic stability and bioavailability, while the conjugated phenylethenyl group may contribute to π-stacking interactions in molecular recognition. This compound is particularly valuable in medicinal chemistry for the development of bioactive molecules, offering precise steric and electronic properties for targeted applications. Its synthetic versatility makes it suitable for further derivatization, enabling the exploration of structure-activity relationships in drug discovery.
4,4-difluoro-1-(2-phenylethenyl)cyclohexylmethanamine structure
2229683-00-3 structure
商品名:4,4-difluoro-1-(2-phenylethenyl)cyclohexylmethanamine
CAS番号:2229683-00-3
MF:C15H19F2N
メガワット:251.314871072769
CID:6059389
PubChem ID:165619736

4,4-difluoro-1-(2-phenylethenyl)cyclohexylmethanamine 化学的及び物理的性質

名前と識別子

    • 4,4-difluoro-1-(2-phenylethenyl)cyclohexylmethanamine
    • [4,4-difluoro-1-(2-phenylethenyl)cyclohexyl]methanamine
    • EN300-1860602
    • 2229683-00-3
    • インチ: 1S/C15H19F2N/c16-15(17)10-8-14(12-18,9-11-15)7-6-13-4-2-1-3-5-13/h1-7H,8-12,18H2/b7-6+
    • InChIKey: JGYZZEAARWJVDU-VOTSOKGWSA-N
    • ほほえんだ: FC1(CCC(/C=C/C2C=CC=CC=2)(CN)CC1)F

計算された属性

  • せいみつぶんしりょう: 251.14855593g/mol
  • どういたいしつりょう: 251.14855593g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 18
  • 回転可能化学結合数: 3
  • 複雑さ: 283
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 1
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 3.6
  • トポロジー分子極性表面積: 26Ų

4,4-difluoro-1-(2-phenylethenyl)cyclohexylmethanamine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1860602-10.0g
[4,4-difluoro-1-(2-phenylethenyl)cyclohexyl]methanamine
2229683-00-3
10g
$6450.0 2023-06-03
Enamine
EN300-1860602-2.5g
[4,4-difluoro-1-(2-phenylethenyl)cyclohexyl]methanamine
2229683-00-3
2.5g
$2940.0 2023-09-18
Enamine
EN300-1860602-1g
[4,4-difluoro-1-(2-phenylethenyl)cyclohexyl]methanamine
2229683-00-3
1g
$1500.0 2023-09-18
Enamine
EN300-1860602-5.0g
[4,4-difluoro-1-(2-phenylethenyl)cyclohexyl]methanamine
2229683-00-3
5g
$4349.0 2023-06-03
Enamine
EN300-1860602-0.5g
[4,4-difluoro-1-(2-phenylethenyl)cyclohexyl]methanamine
2229683-00-3
0.5g
$1440.0 2023-09-18
Enamine
EN300-1860602-10g
[4,4-difluoro-1-(2-phenylethenyl)cyclohexyl]methanamine
2229683-00-3
10g
$6450.0 2023-09-18
Enamine
EN300-1860602-5g
[4,4-difluoro-1-(2-phenylethenyl)cyclohexyl]methanamine
2229683-00-3
5g
$4349.0 2023-09-18
Enamine
EN300-1860602-0.1g
[4,4-difluoro-1-(2-phenylethenyl)cyclohexyl]methanamine
2229683-00-3
0.1g
$1320.0 2023-09-18
Enamine
EN300-1860602-0.25g
[4,4-difluoro-1-(2-phenylethenyl)cyclohexyl]methanamine
2229683-00-3
0.25g
$1381.0 2023-09-18
Enamine
EN300-1860602-0.05g
[4,4-difluoro-1-(2-phenylethenyl)cyclohexyl]methanamine
2229683-00-3
0.05g
$1261.0 2023-09-18

4,4-difluoro-1-(2-phenylethenyl)cyclohexylmethanamine 関連文献

4,4-difluoro-1-(2-phenylethenyl)cyclohexylmethanamineに関する追加情報

Professional Introduction to Compound with CAS No. 2229683-00-3 and Product Name: 4,4-difluoro-1-(2-phenylethenyl)cyclohexylmethanamine

The compound with the CAS number 2229683-00-3 and the product name 4,4-difluoro-1-(2-phenylethenyl)cyclohexylmethanamine represents a significant advancement in the field of pharmaceutical chemistry. This compound belongs to a class of molecules that exhibit remarkable structural and functional properties, making it a subject of intense interest in both academic research and industrial applications. The unique combination of fluorine atoms, a phenylethenyl group, and a cyclohexylmethanamine backbone contributes to its distinctive chemical behavior, which has been extensively studied for its potential in drug discovery and material science.

In recent years, the pharmaceutical industry has witnessed a surge in the development of novel compounds that incorporate fluorine atoms due to their ability to enhance metabolic stability, binding affinity, and overall pharmacological activity. The presence of two fluorine atoms at the 4,4-difluoro position in this compound is particularly noteworthy, as it is known to influence the electronic properties and reactivity of the molecule. This feature has been exploited in various research endeavors to develop more effective therapeutic agents.

The 1-(2-phenylethenyl)cyclohexylmethanamine moiety adds another layer of complexity to the compound's structure. The phenylethenyl group, also known as styryl, is renowned for its role in modulating biological pathways by interacting with specific targets. When combined with the cyclohexylmethanamine backbone, it creates a scaffold that is both rigid and flexible, allowing for precise tuning of physicochemical properties. This structural design has been leveraged in the development of molecules with enhanced bioavailability and reduced side effects.

Recent studies have highlighted the potential of this compound as a lead molecule in the synthesis of novel drugs targeting neurological disorders. The 4,4-difluoro-1-(2-phenylethenyl)cyclohexylmethanamine framework has shown promise in preclinical trials for its ability to interact with neurotransmitter receptors without causing significant off-target effects. This is attributed to the careful arrangement of functional groups that optimize binding interactions while minimizing unwanted pharmacological activity.

The incorporation of fluorine atoms at the 4,4-difluoro position is particularly significant because it enhances the compound's resistance to metabolic degradation. This property is crucial for ensuring prolonged therapeutic efficacy, as it reduces the rate at which the drug is broken down by enzymes in the body. Additionally, fluorine atoms can improve lipophilicity, which is essential for crossing biological membranes and achieving adequate drug levels at target sites.

Another area where this compound has garnered attention is in materials science. The unique structural features of 4,4-difluoro-1-(2-phenylethenyl)cyclohexylmethanamine make it an attractive candidate for developing advanced materials with tailored electronic properties. Researchers have explored its potential use in organic electronics, where its ability to conduct charge efficiently could lead to innovations in flexible displays and solar cells.

The synthesis of this compound involves a multi-step process that requires precise control over reaction conditions to ensure high yield and purity. Advanced synthetic methodologies have been employed to introduce the 4,4-difluoro and 1-(2-phenylethenyl)cyclohexylmethanamine moieties efficiently. These methods often involve transition metal catalysis and palladium-based cross-coupling reactions, which are well-suited for constructing complex molecular architectures.

In conclusion, the compound with CAS number 2229683-00-3 and product name 4,4-difluoro-1-(2-phenylethenyl)cyclohexylmethanamine represents a significant contribution to modern chemistry and pharmacology. Its unique structural features have opened up new avenues for research in drug discovery and material science. As scientists continue to explore its potential applications, it is likely that this compound will play a pivotal role in shaping future advancements in these fields.

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